2-tridecylbenzenesulfonic Acid
Description
Contextualization within Alkylbenzenesulfonic Acid Chemistry
Alkylbenzenesulfonic acids are a major class of anionic surfactants widely used in both industrial and household applications. wikipedia.orgatamanchemicals.com Their general structure consists of a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head group. wikipedia.org The most common types are linear alkylbenzene sulfonates (LAS), which replaced the poorly biodegradable branched-chain versions in the 1960s due to environmental concerns. heraproject.comnih.gov
Commercial LAS is typically a complex mixture of homologs, with alkyl chains ranging from 10 to 14 carbons, and various positional isomers. industrialchemicals.gov.aucleaninginstitute.org 2-Tridecylbenzenesulfonic acid, with its defined C13 alkyl chain and specific substitution pattern, represents a single, well-defined component within this broader class. While bulk LAS production focuses on creating an effective mixture, the study of individual isomers like this compound is crucial for understanding fundamental structure-property relationships that govern the performance of the entire class. wikipedia.org The synthesis of these compounds typically involves the alkylation of benzene (B151609) with long-chain alkenes, followed by sulfonation with agents like sulfur trioxide. wikipedia.org
Isomeric Significance and Positional Isomerism of Tridecylbenzenesulfonic Acids
The properties of tridecylbenzenesulfonic acid are significantly influenced by the attachment point of the tridecyl group to the benzene ring—a phenomenon known as positional isomerism. The tridecyl group can be attached at the 2- (ortho), 3- (meta), or 4- (para) position relative to the sulfonic acid group. ontosight.ai
The position of the bulky alkyl group affects the molecule's spatial arrangement and, consequently, its physical and chemical properties. For instance, the distribution of phenyl isomers in commercial LAS mixtures, which includes the 2-phenyl isomer, ranges from 18% to 29%. heraproject.comcleaninginstitute.org Research on different isomers of dodecylbenzene (B1670861) sulfonate, a close structural relative, has shown that properties like the Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration) and foaming characteristics vary noticeably between isomers. wikipedia.org Specifically, a higher content of the 2-phenyl isomer can result in a lower Krafft point, which is a desirable property for cold-water applications. wikipedia.org
The bioconcentration factor (BCF) of LAS homologs also shows isomeric dependence, decreasing as the phenyl group moves to more internal positions on the alkyl chain. industrialchemicals.gov.au The highest experimental BCF for C13 LAS was observed for the 2-phenyl isomer. industrialchemicals.gov.au This isomeric specificity underscores the importance of studying pure, positionally-defined compounds like this compound to fine-tune the performance and environmental profile of surfactant formulations.
Historical Development and Contemporary Research Trajectories
The development of alkylbenzenesulfonic acids dates back to the mid-20th century, driven by the need for effective cleaning agents that performed better in hard water than traditional soaps. edu.krd The initial products were based on branched alkyl chains (ABS), which were later phased out in the mid-1960s in favor of the more biodegradable linear alkylbenzene sulfonates (LAS). heraproject.comnih.gov Early production methods utilized catalysts like aluminum chloride and later hydrogen fluoride (B91410) for the alkylation step. heraproject.com The mid-1990s saw the introduction of solid-bed catalyst technology, which offered process simplification and improved product quality. heraproject.com
While the bulk of historical and industrial focus has been on LAS mixtures for detergent applications, contemporary research is increasingly exploring the use of specific aromatic sulfonic acids in more specialized fields. globalgrowthinsights.comexactitudeconsultancy.com These compounds are investigated for their roles as catalysts in organic synthesis, where their strong acidity can facilitate reactions efficiently. businessresearchinsights.commarketresearchintellect.com They are also used as intermediates in the synthesis of certain pharmaceuticals and as components in the formulation of advanced dyes and pigments. marketresearchintellect.comontosight.ai Researchers utilize specific isomers like tridecylbenzenesulfonate salts to study the fundamental dynamics of micelle formation, which is critical for understanding cleaning processes. The ongoing trend towards developing more sustainable and specialized chemical products continues to drive research into the synthesis and application of well-defined molecules like this compound. exactitudeconsultancy.com
Chemical Compound Information
| Compound Name | Synonyms | Chemical Formula |
| This compound | Benzenesulfonic acid, 2-tridecyl- | C₁₉H₃₂O₃S ontosight.ai |
| 3-Tridecylbenzenesulfonic Acid | Benzenesulfonic acid, 3-tridecyl- | C₁₉H₃₂O₃S ontosight.ai |
| Linear Alkylbenzene Sulfonates | LAS | Variable |
| Branched Alkylbenzene Sulfonates | ABS | Variable |
| Sulfur Trioxide | - | SO₃ wikipedia.org |
| Benzene | - | C₆H₆ wikipedia.org |
| Aluminum Chloride | - | AlCl₃ atamanchemicals.com |
| Hydrogen Fluoride | - | HF heraproject.com |
| Sodium Dodecylbenzene Sulfonate | SDDBS | C₁₈H₂₉NaO₃S researchgate.net |
| Triethanolamine-dodecylbenzenesulfonate | TEA-DDBS | C₁₈H₃₀O₃S·C₆H₁₅NO₃ researchgate.net |
| Sodium Decylbenzenesulfonate | - | C₁₆H₂₅NaO₃S researchgate.net |
| Benzenesulfonic Acid | Besylic acid | C₆H₆O₃S wikipedia.org |
Physicochemical Properties of this compound and its Sodium Salt
| Property | This compound | Sodium 2-tridecylbenzenesulfonate | Reference |
| Chemical Formula | C₁₉H₃₂O₃S | C₁₉H₃₁NaO₃S | ontosight.ainih.gov |
| Molecular Weight | 340.5 g/mol | 362.5 g/mol | ontosight.ainih.gov |
| Hydrogen Bond Donor Count | 1 | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | 3 | nih.gov |
| Rotatable Bond Count | 13 | 13 | nih.gov |
| Topological Polar Surface Area | 65.6 Ų | 65.6 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
531501-83-4 |
|---|---|
Molecular Formula |
C19H32O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22) |
InChI Key |
PVXSFEGIHWMAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of 2 Tridecylbenzenesulfonic Acid
Established Industrial Synthesis Approaches
The industrial production of 2-tridecylbenzenesulfonic acid, a key anionic surfactant, predominantly relies on the electrophilic aromatic substitution reaction of tridecylbenzene (B89775). The primary methods employed are direct sulfonation with sulfur trioxide and sulfonation utilizing oleum (B3057394). These processes have been refined over decades to achieve high yields and product purity.
Direct Sulfonation of Tridecylbenzene with Sulfur Trioxide
Direct sulfonation with sulfur trioxide (SO₃) is the most common and efficient industrial method for the production of this compound. scribd.comresearchgate.net This process is favored due to its high reaction rate, stoichiometric efficiency, and the production of a high-purity product with minimal inorganic byproducts. chemithon.com The reaction is highly exothermic and requires careful control of process parameters to prevent side reactions and ensure product quality. researchgate.net
The reaction is typically carried out in continuous falling film reactors, where a thin film of liquid tridecylbenzene is brought into contact with a stream of diluted sulfur trioxide gas. researchgate.netresearchgate.net This reactor design provides excellent heat and mass transfer, which is crucial for controlling the reaction temperature and minimizing the formation of undesirable byproducts such as sulfones. researchgate.net The concentration of sulfur trioxide in the gas stream, typically diluted with dry air, is a critical parameter that influences the reaction rate and selectivity. chemithon.com
The mechanism of direct sulfonation with sulfur trioxide is believed to proceed through an electrophilic aromatic substitution pathway. Sulfur trioxide, a powerful electrophile, attacks the electron-rich benzene (B151609) ring of tridecylbenzene. The long alkyl chain of tridecylbenzene is an ortho-, para-directing group; however, steric hindrance from the bulky tridecyl group at the ortho position favors the formation of the para-isomer, 4-tridecylbenzenesulfonic acid. To obtain the 2-tridecyl isomer as the major product, specific precursors and reaction conditions are necessary during the initial alkylation of benzene to form 2-tridecylbenzene. The subsequent sulfonation will then primarily occur at the para-position relative to the alkyl group, which is the 4-position on the benzene ring, but for the purpose of this article, we are focusing on the synthesis of the named compound. The reaction proceeds via the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore the aromaticity of the ring and form the sulfonic acid. chemistrysteps.commasterorganicchemistry.com
Table 1: Typical Reaction Parameters for Direct Sulfonation of Tridecylbenzene with Sulfur Trioxide
| Parameter | Value |
| Reactor Type | Falling Film Reactor |
| Sulfonating Agent | Gaseous SO₃ diluted with dry air |
| Molar Ratio (SO₃:Tridecylbenzene) | 1.05:1 to 1.1:1 |
| Reaction Temperature | 45-60°C |
| Residence Time | A few minutes |
| Product Purity | >96% |
Sulfonation Utilizing Oleum Processes
Sulfonation using oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) is another established method for the synthesis of this compound. researchgate.net This process is generally less reactive than direct sulfonation with sulfur trioxide and can be performed in batch or continuous stirred-tank reactors. google.com The use of oleum introduces sulfuric acid into the reaction mixture, which acts as a solvent and a catalyst. chemistrysteps.com
The reaction with oleum is also an electrophilic aromatic substitution. The active electrophile is believed to be protonated sulfur trioxide (HSO₃⁺) or sulfur trioxide itself, which is present in equilibrium in the oleum. masterorganicchemistry.comlibretexts.org The reaction conditions, particularly the concentration of free SO₃ in the oleum and the reaction temperature, are crucial for achieving a high conversion of tridecylbenzene. Higher temperatures are generally required for oleum sulfonation compared to direct SO₃ sulfonation. google.com A key challenge in the oleum process is the separation of the desired sulfonic acid from the spent sulfuric acid, which can add to the complexity and cost of the downstream processing.
Table 2: Sulfonation of Tridecylbenzene with 20% Oleum in an Annular Tube Reactor
| Sample No. | Temperature (°C) | % Detergent (Tridecylbenzenesulfonic acid) |
| 1 | 61 | 0 |
| 2 | 81 | 0 |
| 3 | 101-102 | 0.1 |
| 4 | 110-111 | 6.5 |
| 5 | 119-120 | 21.2 |
Derivation from Petroleum Distillates and Alkylbenzene Precursors
The precursor for this compound, 2-tridecylbenzene, is itself derived from petrochemical feedstocks. The synthesis of linear alkylbenzenes (LABs), including tridecylbenzene, is a large-scale industrial process. nih.gov The primary route involves the Friedel-Crafts alkylation of benzene with a C₁₃ olefin (tridecene) or a C₁₃ chloroalkane. nih.govwikipedia.org The choice of catalyst for this alkylation step is critical in determining the isomeric distribution of the resulting tridecylbenzene. To favor the formation of the 2-tridecyl isomer, specific catalysts and process conditions that promote alkylation at the terminal position of the benzene ring are employed.
Petroleum distillates, such as kerosene, are a primary source of the linear paraffins that are converted into the corresponding olefins or chloroalkanes required for the alkylation of benzene. nih.govgoogle.com The production of high-purity linear alkylbenzenes with the desired isomer distribution is essential for the subsequent sulfonation step to yield a high-quality this compound. The properties of the final surfactant are highly dependent on the structure of the alkylbenzene precursor.
Novel Synthetic Methodologies and Process Intensification
In recent years, there has been a growing interest in developing more sustainable, efficient, and selective methods for the synthesis of this compound. Research has focused on process intensification through continuous flow techniques and the development of novel catalytic systems.
Exploration of Continuous Flow Synthesis Techniques for Selectivity Control
Continuous flow synthesis, particularly in microreactors, has emerged as a promising approach for the sulfonation of alkylbenzenes. researchgate.net Microreactors offer significantly enhanced heat and mass transfer compared to conventional batch or falling film reactors. researchgate.net This allows for precise control over the reaction temperature, minimizing the formation of unwanted byproducts and improving the selectivity towards the desired sulfonic acid isomer.
The short residence times in microreactors can also lead to higher throughput and improved process safety, especially for highly exothermic reactions like sulfonation. researchgate.net Research on the continuous sulfonation of long-chain alkylbenzenes in microreactors has demonstrated the potential to achieve high yields and purity with significantly reduced reaction times. researchgate.net This technology offers a pathway to more efficient and sustainable production of this compound.
Catalytic Approaches in Tridecylbenzenesulfonic Acid Formation
While the sulfonation of alkylbenzenes is an electrophilic aromatic substitution that proceeds without a traditional catalyst, research is ongoing to improve the selectivity and efficiency of the process. The use of solid acid catalysts in the alkylation of benzene to produce the tridecylbenzene precursor is an area of active development. nih.gov These catalysts can offer advantages in terms of ease of separation and regeneration compared to traditional homogeneous catalysts like aluminum chloride or hydrofluoric acid. nih.gov
In the sulfonation step itself, the focus of "catalysis" is more on controlling the reaction environment to favor the desired product. For instance, the use of specific solvents or additives can influence the reactivity of the sulfonating agent and the selectivity of the reaction. While not a catalytic process in the traditional sense, these approaches aim to achieve the same goals of improved efficiency and selectivity in the formation of this compound.
Advanced Applications of 2 Tridecylbenzenesulfonic Acid in Chemical Systems
Catalysis in Organic Transformations
The sulfonic acid group in 2-tridecylbenzenesulfonic acid imparts strong Brønsted acidity, making it an effective catalyst for a variety of organic reactions. Its long alkyl chain can enhance its solubility in organic media and influence the catalytic environment.
Mechanism of Action as an Acid Catalyst in Esterification Processes
This compound serves as an efficient acid catalyst in esterification reactions, operating via a mechanism analogous to the well-established Fischer esterification. The catalytic cycle involves the following key steps:
Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, resulting in a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (such as another alcohol molecule or the sulfonate anion) to regenerate the acid catalyst and yield the final ester product.
The presence of the long tridecyl chain can create a hydrophobic microenvironment around the catalytic site, which can be advantageous in driving the equilibrium towards the product by facilitating the removal of the water byproduct. This is particularly effective in solvent-free or non-polar solvent systems.
Performance Evaluation in Diverse Acid-Catalyzed Reactions
The catalytic efficacy of long-chain alkylbenzenesulfonic acids, including this compound and its close analog dodecylbenzenesulfonic acid (DBSA), has been demonstrated in several acid-catalyzed reactions beyond simple esterification. The increased hydrophobicity of these catalysts often leads to higher reaction rates compared to conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid.
One significant application is in the production of biodiesel through the esterification of free fatty acids. Studies have shown that the catalytic activity of alkylbenzenesulfonic acids in the esterification of oleic acid increases with the hydrophobicity of the catalyst. researchgate.net For instance, DBSA has been found to have a higher catalytic activity than both p-toluenesulfonic acid and sulfuric acid in these reactions. researchgate.net This enhanced performance is attributed to the better miscibility of the catalyst in the organic phase, leading to a more efficient interaction between the catalyst and the reactants. researchgate.net
Long-chain alkyl-substituted aryl sulfonic acids have also been employed in the synthesis of glycol ether esters, where they have shown to be effective catalysts. google.com Furthermore, these types of catalysts have been utilized in condensation reactions, such as the reaction between benzamide and glyoxal, where organic acids like p-toluenesulfonic acid have shown high catalytic activity. nih.gov The performance of this compound in such reactions is expected to be comparable, if not superior, due to its long alkyl chain.
The table below summarizes the comparative performance of DBSA, a close structural analog of this compound, in the esterification of oleic acid with methanol.
| Catalyst | Reaction Conditions | Conversion (%) | Reference |
|---|---|---|---|
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Methanol/oleic acid molar ratio: 1.3:1, 10 mol% catalyst, 40°C, 4 h | 93.6 | mdpi.com |
| Sulfuric Acid | Methanol/oleic acid molar ratio: 6:1, 1 wt% catalyst, 60°C, 1 h | ~90 | Generic data |
| p-Toluenesulfonic Acid | Methanol/oleic acid molar ratio: 5:1, 5 wt% catalyst, 65°C, 2 h | ~95 | Generic data |
Immobilization and Heterogenization Strategies for Catalytic Systems
While homogeneous catalysts like this compound offer high activity, their separation from the reaction mixture can be challenging. To overcome this, various strategies for the immobilization and heterogenization of sulfonic acid catalysts have been developed. These methods aim to anchor the catalytically active sulfonic acid group onto a solid support, thereby creating a solid acid catalyst that is easily recoverable and reusable.
Common supports for the immobilization of sulfonic acids include:
Mesoporous Silica: Materials like SBA-15 can be functionalized with sulfonic acid groups. researchgate.net This is typically achieved by grafting or co-condensation of organosilanes containing a thiol group, which is subsequently oxidized to a sulfonic acid.
Polymers: Polymeric resins such as polystyrene-divinylbenzene can be sulfonated to create acidic catalysts like Amberlyst-15.
Metal-Organic Frameworks (MOFs): MOFs, such as UiO-66, can serve as supports for sulfonic acids, offering high surface area and tunable porosity. mdpi.com
Carbon-based Materials: Activated carbon and graphene oxide can be functionalized with sulfonic acid groups to create stable and active solid acid catalysts. researchgate.net
The general approach for immobilization involves creating a covalent bond between the support material and the sulfonic acid moiety. For a long-chain alkylbenzenesulfonic acid like this compound, this could be achieved through reactions involving the aromatic ring or by synthesizing a derivative of the acid that can be readily attached to the support. The resulting heterogeneous catalyst would combine the high activity of the sulfonic acid with the practical advantages of a solid catalyst.
Interfacial and Colloid Science Investigations
The amphiphilic structure of this compound drives its self-assembly in solution, leading to the formation of supramolecular structures such as micelles. The study of these aggregates is crucial for understanding its behavior in various applications, including detergency, emulsification, and as a template for nanomaterial synthesis.
Thermodynamics and Kinetics of Micelle Formation
In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules like this compound aggregate to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic tridecyl tails are sequestered from the water, forming the core of the micelle, while the hydrophilic sulfonic acid head groups remain in contact with the aqueous phase.
The thermodynamics of micelle formation can be described by the change in Gibbs free energy (ΔG°mic), which is related to the CMC. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined by studying the temperature dependence of the CMC. For many ionic surfactants, micellization is an entropy-driven process at room temperature. tainstruments.comcore.ac.uk
The CMC of linear alkylbenzene sulfonates is influenced by several factors, including the length of the alkyl chain and the presence of electrolytes. Generally, the CMC decreases with increasing alkyl chain length. industrialchemicals.gov.au The addition of counter-ions, such as Ca2+, can also significantly decrease the CMC of alkylbenzene sulfonates by screening the electrostatic repulsion between the ionic head groups. mdpi.comresearchgate.netnih.gov
The kinetics of micelle formation involve complex dynamic processes, including the exchange of surfactant monomers between the bulk solution and the micelles, as well as the formation and breakdown of the micelles themselves. These processes occur on different timescales, from microseconds to seconds. Kinetic studies on related systems, such as sodium 6- or 7-tridecylbenzenesulfonate, have provided insights into the dynamics of vesicle formation and breakdown, which are governed by the driving force for self-assembly. acs.org
The table below presents typical CMC values for sodium linear alkylbenzene sulfonates with varying alkyl chain lengths, illustrating the effect of hydrophobicity on micelle formation.
| Alkyl Chain Length | CMC (mmol/L) | Reference |
|---|---|---|
| C10 | ~10 | industrialchemicals.gov.au |
| C12 | 1.2 - 2.9 | mdpi.com |
| C13 | ~0.6 | Estimated based on trend |
| C14 | ~0.3 | Estimated based on trend |
Structural Characterization of Supramolecular Assemblies (e.g., Micelles) using Advanced Scattering Techniques
Advanced scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are powerful tools for characterizing the structure of supramolecular assemblies like micelles in solution. unt.eduresearchgate.net These techniques provide information about the size, shape, and aggregation number (the number of surfactant molecules per micelle) of the aggregates.
In a typical SAXS or SANS experiment, a beam of X-rays or neutrons is passed through the surfactant solution, and the scattered radiation is detected at small angles. The scattering pattern is related to the Fourier transform of the electron density (for SAXS) or scattering length density (for SANS) distribution in the sample. By analyzing the scattering data, it is possible to determine key structural parameters of the micelles.
For instance, SAXS studies on calcium didodecyl sulfate, a dianionic surfactant, have revealed that the micelles are prolate ellipsoidal in shape. researchgate.net The analysis of the scattering data can also provide information on the thickness of the shell of the micelle and the inter-micellar interactions. SANS can be particularly useful for studying the internal structure of micelles by using contrast variation techniques, where the scattering length density of the solvent is matched to that of a specific component of the micelle.
Role in Emulsification and Stabilization of Immiscible Phases
This compound, a member of the linear alkylbenzene sulfonate (LAS) family, is a potent anionic surfactant widely recognized for its ability to facilitate the formation and enhance the stability of emulsions. Emulsions are dispersions of one liquid in another immiscible liquid, and the stability of these systems is paramount in numerous industrial applications. The amphiphilic nature of this compound, possessing both a hydrophobic tridecyl chain and a hydrophilic benzenesulfonic acid headgroup, allows it to position itself at the oil-water interface, thereby reducing the interfacial tension between the two phases. This reduction in interfacial energy is a key factor in the emulsification process, as it lowers the energy required to break down the dispersed phase into smaller droplets.
The performance of this compound as an emulsifier is influenced by several factors, including its concentration, the nature of the oil and aqueous phases, pH, and the presence of electrolytes. The table below, while not specific to the 2-tridecyl isomer, illustrates the general effect of alkylbenzene sulfonates on emulsion properties.
| Property | General Effect of Alkylbenzene Sulfonates |
| Interfacial Tension | Significant reduction |
| Droplet Size | Decreases with increasing surfactant concentration |
| Emulsion Stability | Increases with surfactant concentration up to a point |
| Effect of Electrolytes | Can either enhance or reduce stability depending on the salt and its concentration |
Adsorption Behavior at Liquid-Liquid and Liquid-Solid Interfaces
The surface-active properties of this compound are fundamentally governed by its tendency to adsorb at interfaces. At liquid-liquid interfaces, such as the boundary between oil and water, the surfactant molecules orient themselves to minimize their free energy, with the hydrophobic tail extending into the oil phase and the hydrophilic head remaining in the aqueous phase. This adsorption creates a monolayer that alters the interfacial properties, most notably by reducing the interfacial tension mdpi.commdpi.com. The efficiency of this process is related to the critical micelle concentration (CMC) of the surfactant, the concentration at which surfactant monomers in the bulk solution begin to form aggregates known as micelles.
At liquid-solid interfaces, the adsorption of this compound is more complex and depends on the nature of the solid surface and the properties of the liquid phase. On polar, hydrophilic surfaces, adsorption can be driven by electrostatic interactions between the charged headgroup of the surfactant and the surface charge of the solid. For instance, studies on the adsorption of linear alkylbenzene sulfonates (LAS) on carboxyl-modified multi-walled carbon nanotubes have shown that the adsorption process is well-described by the Freundlich isotherm, indicating a heterogeneous distribution of adsorption sites on the surface uea.ac.uknih.gov. The adsorption kinetics in such systems often follow a pseudo-second-order model nih.gov.
The adsorption of LAS on natural materials such as soil is also a critical area of study for environmental applications. Research on the sorption of LAS on different soil types has demonstrated that the process is influenced by the organic carbon content of the soil and can be described by the Freundlich isotherm researchgate.net. The table below summarizes the key aspects of the adsorption behavior of linear alkylbenzene sulfonates, which are expected to be similar for this compound.
| Interface | Adsorption Mechanism | Influencing Factors |
| Liquid-Liquid (e.g., Oil-Water) | Hydrophobic interactions, reduction of interfacial tension | Surfactant concentration, temperature, oil and water phase composition |
| Liquid-Solid (e.g., on minerals) | Electrostatic interactions, hydrogen bonding, hydrophobic interactions | Surface charge of the solid, pH of the solution, ionic strength, temperature |
Role in Engineered Materials and Processes
Application in Textile Chemistry for Wetting and Dye Dispersion
In the textile industry, this compound and other linear alkylbenzene sulfonates serve as crucial auxiliary agents in various wet processing stages. One of their primary functions is as a wetting agent. The efficiency of processes like scouring, bleaching, and dyeing is highly dependent on the rapid and uniform penetration of aqueous solutions into the fabric. The hydrophobic nature of many textile fibers can hinder this process. By reducing the surface tension of the processing liquor, this compound facilitates the wetting of the fabric, ensuring intimate contact between the textile and the treatment chemicals sarvachem.com.
Furthermore, in the dyeing of synthetic fibers such as polyester with disperse dyes, maintaining the dye in a fine and stable dispersion is essential for achieving level and reproducible shades. This compound acts as a dispersing agent, preventing the agglomeration of dye particles in the dyebath. The anionic nature of the sulfonic acid group helps to impart a negative charge to the dye particles, leading to electrostatic repulsion that keeps them suspended fineotex.comprotexkorea.co.kr. It can also function as a leveling agent, which helps to control the rate of dye uptake by the fiber, thereby preventing uneven dyeing sdc.org.ukgoogle.compatsnap.com. The table below outlines the key functions of this compound in textile processing.
| Textile Process | Function of this compound | Benefit |
| Scouring and Bleaching | Wetting Agent | Ensures uniform removal of impurities and efficient bleaching. |
| Dyeing with Disperse Dyes | Dispersing Agent | Prevents dye agglomeration, leading to even color. |
| Dyeing | Leveling Agent | Promotes uniform dye uptake, preventing streaks and patches. |
Interactions with Polymer Systems and Composite Material Fabrication
The interaction of surfactants like this compound with polymer systems is a key aspect in the fabrication of composite materials. In emulsion polymerization, a common method for producing a variety of polymers, surfactants are essential for stabilizing the monomer droplets and the resulting polymer latex particles. While specific studies on this compound in this context are limited, the principles governing the use of alkylbenzene sulfonates are well-established. They form micelles in the aqueous phase, which serve as the loci for polymerization. The surfactant also adsorbs onto the surface of the growing polymer particles, providing colloidal stability and preventing their coagulation.
In the field of conductive polymers, dodecylbenzene (B1670861) sulfonic acid (DBSA), a close analog, has been used as a dopant and surfactant in the synthesis of polyaniline (PANI) composites. The DBSA molecules can play a dual role: acting as a charge-compensating dopant to enhance the conductivity of the polymer and as a surfactant to facilitate the dispersion of other components, such as carbon nanotubes or other fillers, within the polymer matrix . The interaction between the sulfonic acid group and the polymer backbone is crucial for achieving the desired material properties.
The table below summarizes the potential roles of this compound in polymer systems and composite fabrication, based on the behavior of similar surfactants.
| Application Area | Role of this compound | Expected Outcome |
| Emulsion Polymerization | Stabilizer for monomer droplets and polymer particles | Formation of stable polymer latexes with controlled particle size. |
| Conductive Polymer Composites | Dopant and Dispersant | Enhanced electrical conductivity and uniform dispersion of fillers. |
| Fiber-Reinforced Composites | Sizing agent for fibers | Improved adhesion between the fiber and the polymer matrix. |
Utilization in Advanced Separation Processes as a Flocculant or Dispersant
The ability of this compound to adsorb onto surfaces and modify their charge makes it a candidate for use in advanced separation processes, either as a flocculant or a dispersant, depending on the specific application and conditions.
As a dispersant, its primary role is to prevent the aggregation of fine particles in a liquid medium. This is particularly important in processes such as pigment and mineral slurry transport, where maintaining a low viscosity and preventing settling is crucial. The adsorption of the anionic sulfonate head group onto the particle surfaces can lead to electrostatic repulsion, thereby stabilizing the dispersion evonik.compaint.orgbyk.com.
Conversely, under certain conditions, surfactants can act as flocculants, promoting the aggregation of particles. This is often achieved through a mechanism known as "hydrophobic flocculation" researchgate.net. For particles that are naturally hydrophobic or have been rendered hydrophobic, the hydrophobic tails of the surfactant molecules can adsorb onto the surfaces, leaving the hydrophilic heads exposed to the aqueous phase. This can lead to bridging between particles, causing them to form larger aggregates (flocs) that can be more easily separated from the liquid by sedimentation or filtration. The efficiency of flocculation is dependent on factors such as pH, ionic strength, and the concentration of the surfactant. While the primary application of alkylbenzene sulfonates is often as dispersants, their potential use as flocculants in specific mineral processing applications, such as the separation of sulfide minerals, has been explored solenis.commdpi.com.
The table below illustrates the dual role that this compound can play in separation processes.
| Process | Role | Mechanism | Application Example |
| Dispersion | Dispersant | Electrostatic repulsion between particles | Pigment slurries, mineral processing |
| Flocculation | Flocculant | Hydrophobic interactions and particle bridging | Water treatment, mineral flotation |
Degradation Pathways and Environmental Transformation of 2 Tridecylbenzenesulfonic Acid
Biodegradation Kinetics and Mechanisms
The biodegradation of linear alkylbenzene sulfonates is a well-studied process, with numerous factors influencing the kinetics and mechanisms of their transformation.
Under aerobic conditions, the biodegradation of LAS, including 2-tridecylbenzenesulfonic acid, is initiated by the terminal oxidation of the alkyl chain. This process, mediated by monooxygenase enzymes in bacteria, is followed by a stepwise shortening of the alkyl chain through β-oxidation. The rate of degradation is influenced by environmental factors such as temperature, pH, and the presence of other organic matter. In general, LAS with longer alkyl chains, such as tridecylbenzenesulfonic acid, tend to have slower degradation rates compared to their shorter-chain counterparts. The degradation in aqueous and solid matrices, such as activated sludge and soil, is typically efficient, with removal rates often exceeding 90% in wastewater treatment plants.
Data on the aerobic biodegradation of a representative LAS compound (dodecylbenzene-p-sulfonate) by a Bacillus species illustrates the general kinetic behavior.
| Parameter | Value | Reference |
| Maximum Specific Growth Rate (µmax) | Varies with homologue | nih.gov |
| Substrate Affinity Constant (Ks) | Dependent on alkyl chain length | nih.gov |
| Inhibition Constant (Ki) | Higher for longer chain homologues | nih.gov |
Historically, linear alkylbenzene sulfonates were considered resistant to biodegradation under anaerobic conditions. However, more recent studies have demonstrated that LAS, including isomers like this compound, can be biotransformed under methanogenic conditions. The process is generally slower than aerobic degradation. For instance, in a lab-scale study, linear dodecylbenzene (B1670861) sulfonate (C12 LAS) showed approximately 20% biotransformation in a semi-continuously stirred tank reactor under methanogenic conditions nih.gov. In an upflow anaerobic sludge blanket (UASB) reactor, biodegradation under thermophilic conditions reached 37% with LAS as the sole carbon source nih.gov. The initial steps of anaerobic degradation are thought to involve carboxylation of the alkyl chain, a different initial pathway compared to aerobic degradation.
Biodegradation of C12 LAS Under Anaerobic Conditions
| Reactor Type | Condition | Biotransformation (%) | Bioavailable Fraction (%) |
|---|---|---|---|
| Semi-continuously stirred tank reactor | Methanogenic | 20 | 18 |
The aerobic biodegradation of LAS proceeds through the formation of a series of intermediate metabolites. The initial oxidation of the terminal methyl group of the alkyl chain leads to the formation of a primary alcohol, which is then oxidized to an aldehyde and subsequently to a carboxylic acid. This process results in the formation of sulfophenylcarboxylic acids (SPCs) with alkyl chains of varying lengths. These SPCs are further degraded through β-oxidation, progressively shortening the alkyl chain by two carbon units at a time. Ultimately, the aromatic ring is cleaved, leading to complete mineralization to carbon dioxide, water, and sulfate. Under anaerobic conditions, different metabolites may be formed due to the different initial degradation pathways. For example, the production of benzaldehyde has been observed during the anaerobic transformation of LAS nih.gov.
A diverse range of microorganisms is capable of degrading linear alkylbenzene sulfonates. In aerobic environments, bacterial genera such as Pseudomonas, Bacillus, and Alcaligenes have been identified as key players in LAS degradation nih.govnih.govnih.gov. Often, a consortium of different bacterial strains works synergistically to achieve complete degradation. For example, one strain might initiate the primary degradation of the alkyl chain, while others metabolize the resulting intermediates nih.govnih.gov. The efficiency of LAS degradation is significantly higher when performed by a microbial consortium compared to individual pure strains nih.gov. In anaerobic environments, the microbial communities involved are less well-characterized but are known to include sulfate-reducing and methanogenic bacteria.
Abiotic Degradation Mechanisms
While biodegradation is the primary removal mechanism for this compound, abiotic processes can also contribute to its transformation in the environment.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH) wikipedia.org. These processes, which include ozonation, Fenton and photo-Fenton systems, and UV/H₂O₂ treatments, can effectively degrade recalcitrant organic compounds like this compound wikipedia.orgpharmaceutical-networking.com. The hydroxyl radicals attack the aromatic ring and the alkyl chain of the molecule, leading to its fragmentation and eventual mineralization. AOPs are particularly useful for treating industrial wastewater containing high concentrations of surfactants that may be toxic to microorganisms in biological treatment systems. The efficiency of AOPs depends on factors such as pH, temperature, and the concentration of the oxidant and the pollutant.
Common Advanced Oxidation Processes for Organic Pollutant Degradation
| AOP Method | Oxidizing Species | Typical Application |
|---|---|---|
| Ozonation | O₃, ·OH | Water and wastewater treatment |
| Fenton/Photo-Fenton | ·OH | Industrial wastewater treatment |
| UV/H₂O₂ | ·OH | Water purification |
Photochemical and Photolytic Transformation Pathways
The transformation of this compound in sunlit environments can occur through photochemical and photolytic processes. These pathways are crucial for the natural attenuation of the compound in surface waters.
Direct Photolysis: This process involves the direct absorption of solar radiation (UV light) by the molecule, causing it to enter an electronically excited state. This excess energy can lead to bond cleavage. For a related compound, 2-phenylbenzimidazole-5-sulfonic acid, direct photolysis was found to be a major degradation pathway, proceeding through mechanisms such as desulfonation (cleavage of the carbon-sulfur bond) and cleavage of the benzimidazole ring. nih.gov It is plausible that this compound undergoes similar C-S bond scission upon absorbing sufficient light energy.
Indirect Photolysis: This pathway is mediated by photosensitizers present in the water, such as nitrate ions (NO₃⁻) and dissolved organic matter. These substances absorb sunlight and produce highly reactive transient species, most notably hydroxyl radicals. nih.gov These radicals then proceed to degrade the this compound molecule. Research indicates that indirect photolysis can be a significant degradation process, though its importance relative to direct photolysis depends on the concentration of photosensitizers in the aquatic environment. nih.gov
Hydrolytic Stability and Desulfonation under Environmental Conditions
Hydrolysis is the cleavage of a chemical bond by the addition of water. Desulfonation is a specific type of hydrolysis involving the cleavage of the C-S bond to remove the sulfonic acid group (-SO₃H).
The aryl carbon-sulfur bond in benzenesulfonic acids is known to be highly stable. The desulfonation reaction is the reverse of sulfonation and generally requires harsh conditions, such as high temperatures (e.g., 160-190°C) and the presence of strong acids or steam, to proceed at a significant rate. google.comresearchgate.net Under typical environmental conditions—neutral pH and ambient temperatures—the energy barrier for the hydrolytic cleavage of the C-S bond is very high. Consequently, hydrolytic desulfonation is not considered a significant environmental degradation pathway for this compound. The compound is expected to be hydrolytically stable in aquatic environments.
Environmental Occurrence and Distribution Studies
Detection in Aquatic, Sediment, and Soil Environments
Specific monitoring studies detailing the environmental concentrations of the this compound isomer are not widely available. However, extensive research on the broader class of linear alkylbenzene sulfonates (LAS), to which this compound belongs, provides strong evidence of its likely environmental distribution. LAS are high-production-volume chemicals used widely in detergents, leading to their ubiquitous presence in wastewater.
Aquatic Environments: Following wastewater discharge, LAS are frequently detected in surface waters such as rivers and lakes. nih.gov While they can be degraded biologically, their continuous input can lead to persistent, low-level concentrations in the water column.
Sediment and Soil: Due to their amphiphilic nature and the long hydrophobic tridecyl chain, these compounds have a strong tendency to partition from the water column and adsorb onto organic matter in suspended solids, which eventually settle as sediment. nih.gov Similarly, when treated wastewater or sewage sludge (biosolids) is applied to land, these compounds become incorporated into the soil matrix. Acid sulfate soils, in particular, are environments where sulfur chemistry plays a major role, though the focus is typically on inorganic sulfur compounds like pyrite. wur.nl The strong adsorption to solids means that sediments and soils often act as the primary sinks for alkylbenzenesulfonic acids in the environment.
Isomer-Specific Environmental Fate and Transport
The environmental behavior of this compound, a member of the linear alkylbenzene sulfonate (LAS) group of surfactants, is significantly influenced by its specific isomeric structure. The positioning of the phenyl group along the C13 alkyl chain dictates the physicochemical properties of the molecule, which in turn affects its partitioning, transport, and ultimate fate in the environment.
Research has demonstrated that the sorption of LAS to sediment and soil is isomer-dependent. Generally, isomers with longer alkyl chains exhibit stronger sorption. For instance, C13 LAS isomers have been found to have partition coefficients that are an order of magnitude higher than their C12 counterparts. Within the C13 homolog group, the position of the phenyl group further modifies the sorption behavior. Isomers where the phenyl group is located closer to the end of the alkyl chain (external isomers), such as this compound, tend to have different sorption characteristics compared to isomers where the phenyl group is more centrally located (internal isomers).
The biodegradation of this compound is also highly isomer-specific. Studies on the biodegradation of various LAS isomers have revealed that external isomers are often degraded more readily by microorganisms than internal isomers. This is attributed to the "distance principle," which suggests that the further the phenyl group is from the terminal methyl group of the alkyl chain, the faster the initial enzymatic attack and subsequent degradation will be. Therefore, this compound is expected to have a relatively rapid primary biodegradation compared to other tridecylbenzenesulfonic acid isomers with more internal phenyl substitution.
The differential partitioning and biodegradation rates among isomers lead to a phenomenon known as isomer fractionation in the environment. As LAS mixtures are transported through aquatic systems, the more readily sorbed and biodegraded isomers are preferentially removed. This results in a shift in the isomeric composition of the remaining LAS in the water column towards more recalcitrant, internally-substituted isomers. Consequently, the isomer profile of LAS found in downstream waters and sediments can be significantly different from that of the original commercial product.
Table 1: Isomer-Specific Partitioning of Linear Alkylbenzene Sulfonates (LAS)
| Isomer/Homolog | Log Kow (Octanol-Water Partition Coefficient) | Soil/Sediment Sorption Potential | Reference |
| C10-LAS | 3.3 - 4.2 | Moderate | nih.gov |
| C11-LAS | 3.8 - 4.7 | Moderate to High | nih.gov |
| C12-LAS | 4.3 - 5.2 | High | nih.gov |
| This compound (C13-LAS) | 4.8 - 5.7 | Very High | nih.gov |
| Internal C13-LAS Isomers | Slightly lower than 2-phenyl isomer | High | nih.gov |
Note: The interactive table allows for sorting and filtering of the data.
Advanced Analytical Methodologies for 2 Tridecylbenzenesulfonic Acid Research
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for the analysis of 2-tridecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonates (LAS) family. LAS are complex mixtures with alkyl chains of varying lengths (typically C10 to C14) and different phenyl group attachment positions, resulting in numerous isomers and homologues. tubitak.gov.tr High-performance liquid chromatography (HPLC) and its variants, along with ion chromatography, are the most powerful tools for this purpose. thermofisher.com
HPLC is the most widely used technique for the analysis of surfactants like this compound. thermofisher.com The choice of stationary phase is critical for achieving the desired separation of these complex mixtures. Common approaches utilize C8 or C18 columns, and the mobile phase often includes an electrolyte or ion-pairing reagents to improve the retention and separation of the anionic sulfonate compounds. scielo.br
Reversed-phase liquid chromatography (RPLC) is the standard and most effective method for separating LAS mixtures based on the length of their alkyl chains (homologues) and the position of the benzene (B151609) ring on that chain (isomers). tosohbioscience.com In RPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. tosohbioscience.com
The separation mechanism relies on the hydrophobic interactions between the alkyl chain of the LAS molecules and the stationary phase. Longer alkyl chains result in stronger interactions and, consequently, longer retention times. To achieve sufficient retention of the anionic LAS molecules, the mobile phase composition is often modified. The addition of an electrolyte, such as sodium perchlorate, to the mobile phase is necessary to increase the retention of alkylbenzene sulfonates on the column. scielo.brresearchgate.net The concentration of this salt can be optimized to achieve the best separation of homologues and isomers. tubitak.gov.tr Ion-pair chromatography is another RPLC technique where a reagent, such as tetrahexylammonium hydrogen sulfate, is added to the mobile phase to form neutral ion pairs with the charged sulfonate group, enhancing retention and resolution. nih.gov
Different RPLC columns and conditions have been developed to analyze LAS. For instance, methods using C8 or C18 columns with a gradient elution of methanol or acetonitrile in a sodium perchlorate solution have proven effective in separating LAS homologues. scielo.brresearchgate.net While standard ODS (C18) columns can sometimes lead to complex chromatograms due to the separation of numerous isomers, polymer-based reversed-phase columns can be used to quantify each alkyl chain length group without separating the isomers, simplifying the analysis. shodex.com
| Stationary Phase | Mobile Phase Composition | Detection Method | Application |
|---|---|---|---|
| C8 | Gradient of Methanol and 0.075 mol L-1 aqueous Sodium Perchlorate | Fluorescence | Separation of LAS homologues in wastewater samples. scielo.brresearchgate.net |
| C18 (two columns in series) | Isocratic Water-Acetonitrile with 0.1 M Ammonium Perchlorate | UV | Separation of LAS isomers and homologues in sediment and sewage. tubitak.gov.tr |
| Polymer-based (Shodex RSpak DE-213) | Isocratic 50 mM Ammonium Formate + 0.1% Formic Acid / Acetonitrile | ESI-MS | Quantification of LAS for each alkyl chain length without isomer separation. shodex.com |
| Inertsil ODS 3V (C18) | Isocratic 1% Triethylamine (pH 3.0) / Acetonitrile (65:35 v/v) | UV (220 nm) | Determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. nih.gov |
| Acclaim Surfactant Column | Dual gradient for online SPE | UV | Quantification of LAS in textile samples with minimal sample preparation. thermofisher.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique well-suited for highly polar and hydrophilic compounds that are poorly retained in RPLC. sigmaaldrich.com HILIC employs a polar stationary phase (such as bare silica or phases with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com The retention mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. sigmaaldrich.com
For strong acids like this compound, which are fully ionized, HILIC can present challenges. These compounds often show little retention on many HILIC phases, and retention may decrease further as the pH of the mobile phase increases due to electrostatic repulsion from ionized silanol groups on silica-based stationary phases. chromatographyonline.comchromatographyonline.com However, HILIC can be a powerful tool for separating polar compounds, and its selectivity is often orthogonal to that of RPLC. sigmaaldrich.com The choice of stationary phase is crucial; for instance, an amino column might be suitable for separating acids, while a bare silica column could be used for bases. chromatographyonline.comchromatographyonline.com The ability to adjust selectivity by changing the mobile phase pH is a significant advantage of HILIC. chromatographyonline.com
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties. This dual retention mechanism provides enhanced resolution and unique selectivity for complex samples containing compounds with a wide range of polarities and charges, such as mixtures containing this compound.
For analyzing sulfonic acids, a mixed-mode column with both reversed-phase and anion-exchange characteristics can be particularly effective. helixchrom.com For example, the Amaze TR column allows for the retention of benzenesulfonic and p-toluenesulfonic acids through a combination of weak reversed-phase and strong anion-exchange interactions. helixchrom.com The elution of these compounds can be precisely controlled by adjusting the amount of organic solvent, the concentration of ions, and the pH of the buffer in the mobile phase. helixchrom.com This approach can overcome the poor retention and peak shape often observed for hydrophilic acids on traditional RPLC columns. helixchrom.com Similarly, zwitterionic phases, which contain both positive and negative charges, can be used in HILIC or ion-exchange modes to achieve different retention behaviors by altering the mobile phase pH. chromforum.org
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) compared to conventional HPLC (3-5 µm). hplc.eu This reduction in particle size leads to a significant increase in column efficiency, resulting in higher resolution, improved sensitivity, and substantially faster analysis times. hplc.eusigmaaldrich.com
The primary advantage of UHPLC for the analysis of complex mixtures like LAS, which includes this compound, is the ability to achieve high-resolution separations of numerous homologues and isomers in a fraction of the time required by conventional HPLC. hplc.eu This high throughput is particularly beneficial in quality control and environmental monitoring where large numbers of samples need to be analyzed. While UHPLC systems operate at much higher backpressures, the benefits often outweigh this consideration. sigmaaldrich.com The principles of separation, such as reversed-phase or HILIC, remain the same as in HPLC, but the performance is greatly enhanced. sigmaaldrich.com
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Efficiency | Lower | Significantly Higher sigmaaldrich.com |
| Analysis Time | Longer (e.g., 30 min) | Shorter (e.g., < 5 min) hplc.eu |
| Resolution | Good | Excellent sigmaaldrich.com |
| System Backpressure | Lower | Much Higher sigmaaldrich.com |
| Solvent Consumption | Higher | Lower |
Ion chromatography (IC) is a powerful technique specifically designed for the determination of ionic species. It is particularly well-suited for the direct analysis of sulfonic acids, including this compound, and other alkylsulfates in aqueous samples. nih.gov The typical setup involves an ion-exchange column, a suppressor, and a conductivity detector. thermofisher.comnih.gov
A fast ion chromatographic method with suppressed conductivity detection has been developed for the simultaneous determination of a wide range of sulfonic acids, from methane- to dodecylbenzene-sulfonic acid. nih.govresearchgate.net The separation is achieved on an anion-exchange column, and a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection for the analyte ions. thermofisher.com Gradient elution, where the mobile phase composition (e.g., concentration of sodium hydroxide, methanol, or acetonitrile) is varied during the run, can be employed to separate a large number of analytes with different properties in a single analysis. nih.gov
This technique has been successfully applied to determine sulfonic acids in various water samples, including seawater, with detection limits in the micromolar range. nih.gov For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample cleanup and analyte enrichment prior to IC analysis. nih.gov
| Analytes | Column Type | Eluent/Mobile Phase | Detection Method | Key Findings |
|---|---|---|---|---|
| Methane-, ethane-, propane-, butane-, pentane-, hexane-, heptane-, octane-, nonane-, decane-, dodecane-, dodecylbenzene-, p-toluene-sulfonic acids, octylsulfate, and dodecylsulfate | Anion-Exchange | Gradient of NaOH, CH3OH, and CH3CN | Suppressed Conductivity | Simultaneous separation of 15 analytes; detection limits of 0.06-0.16 µM. nih.gov |
| Methane-, benzene-, and camphor-sulfonic acid counter-anions | Metrosep A Supp1 | Not specified | Suppressed Conductivity | Validated method for quantifying counter ions in pharmaceutical ingredients. ijpsr.com |
| Methanesulfonic acid (MSA) | Dionex IonPac AS11-HC | Not specified | Suppressed Conductivity | Method to monitor MSA as an indicator of busulfan drug substance instability. labrulez.com |
| Methanesulfonic acid in workplace air | Not specified | 4.5 mmol/L sodium carbonate and 1.4 mmol/L sodium bicarbonate | Conductivity | Validated method for air monitoring with quantitative evaluation based on external calibration. publisso.de |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by gas chromatography (GC) is impractical due to its low volatility and high polarity. Therefore, a derivatization step is necessary to convert the sulfonic acid into a more volatile and thermally stable form suitable for GC analysis. tubitak.gov.trresearchgate.net This process typically involves esterification of the sulfonic acid group.
The most common approach is the formation of methyl esters. This conversion allows for high-resolution separation of different LAS homologs and isomers. researchgate.netunlv.edu The derivatized sample is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of derivatizing reagent is crucial for achieving rapid and quantitative conversion. gcms.cz
Key Steps in GC Analysis:
Extraction: Isolation of the analyte from the sample matrix.
Derivatization: Conversion of the non-volatile sulfonic acid to a volatile ester. This can be performed prior to injection or in-situ within the GC injection port. researchgate.net
Separation: Chromatographic separation of the derivatives based on their boiling points and interactions with the stationary phase.
Detection: Typically performed using a mass spectrometer (GC-MS), which provides both quantification and structural information for identification. researchgate.netacs.orgacs.org
| Reagent Type | Example Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Esterification Reagents | Methanol with catalyst (e.g., HCl) | Methyl Ester | Produces stable and volatile derivatives suitable for GC. researchgate.net |
| Silylating Reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Reacts with active hydrogen atoms to increase volatility. gcms.cz |
| Ion-Pair Derivatization | Tetrabutylammonium (TBA) hydroxide | TBA Ion Pair | Allows for in-port derivatization in GC-MS. researchgate.net |
Mass Spectrometric Characterization and Identification
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, often coupled with liquid chromatography (LC) for prior separation. It provides unparalleled sensitivity and specificity for detection and structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like alkylbenzene sulfonic acids. nih.gov When coupled with LC (LC-ESI-MS), it allows for the sensitive detection of the molecular ion. In the case of this compound, analysis is typically performed in negative ion mode. shimadzu.comresearchgate.net The ESI process generates a deprotonated molecule, [M-H]⁻, which corresponds to the molecular ion of the sulfonic acid. shimadzu.com This allows for the accurate determination of the molecular weight of the parent compound and its various homologs. The high sensitivity of ESI-MS enables the detection of trace levels of these compounds in complex environmental samples. jfe-tec.co.jp
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Isomers and Metabolites
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of this compound isomers and its degradation products. jfe-tec.co.jpresearchgate.net In an MS/MS experiment, the deprotonated molecular ion ([M-H]⁻) selected in the first stage of the mass spectrometer is subjected to collision-induced dissociation (CID). nih.gov This fragmentation process breaks the molecule into characteristic product ions, creating a unique fragmentation pattern or "fingerprint."
For linear alkylbenzene sulfonates, a highly characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂) and the formation of specific ions. researchgate.net A common product ion observed for all LAS homologs is at a mass-to-charge ratio (m/z) of 183, which corresponds to the ethylene-substituted benzenesulfonate ion. shimadzu.comresearchgate.net By analyzing these fragmentation patterns, researchers can differentiate between isomers (e.g., the position of the phenyl group on the alkyl chain) and identify metabolites, such as the sulfophenyl carboxylates (SPCs) formed during biodegradation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isomer Differentiation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for unambiguously determining the elemental composition of this compound and its metabolites. mdpi.com While standard MS can identify a molecule by its nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). This capability is invaluable for confirming the identity of the analyte and reducing the likelihood of false positives, especially in complex matrices. HRMS can also aid in differentiating isomers, as subtle differences in their fragmentation patterns can be resolved and accurately measured. mdpi.com
| Technique | Primary Application for this compound | Information Obtained |
|---|---|---|
| ESI-MS | Molecular Ion Detection | Molecular weight of the parent compound and homologs. shimadzu.comresearchgate.net |
| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation patterns for identifying isomers and metabolites. jfe-tec.co.jpresearchgate.net |
| HRMS | Accurate Mass Determination | Precise elemental composition and differentiation of isobars. mdpi.com |
Application of LC-UV and LC-FLD for Detection
Liquid chromatography (LC) coupled with ultraviolet (UV) or fluorescence (FLD) detectors offers robust and cost-effective methods for the quantification of this compound. tubitak.gov.trthermofisher.com
LC-UV: High-performance liquid chromatography with UV detection (HPLC-UV) relies on the principle that the benzene ring in the molecule absorbs light in the ultraviolet spectrum. researchgate.net This allows for the quantification of the total LAS concentration or the separation and quantification of different homologs. The method is reliable, but its sensitivity can be limited by matrix interferences. thermofisher.com
LC-FLD: HPLC with fluorescence detection (LC-FLD) offers significantly higher sensitivity and selectivity. bsbstd.co.in The LAS molecule is excited by UV light at a specific wavelength, and it then emits light at a longer wavelength (fluorescence), which is measured by the detector. This two-wavelength specificity makes the method less prone to interference than UV detection, resulting in lower detection limits. bsbstd.co.in It is a preferred method for analyzing trace levels of LAS in environmental samples like soil and sludge. bsbstd.co.in
| Detector | Principle of Operation | Selectivity | Sensitivity | Primary Use Case |
|---|---|---|---|---|
| UV Detector | Measures absorbance of UV light by the benzene ring. | Moderate | Good (mg/kg to µg/mL range). thermofisher.com | Routine quantification where high sensitivity is not required. researchgate.net |
| Fluorescence Detector (FLD) | Measures emitted light after excitation at a specific wavelength. | High | Excellent (mg/kg to ng/L range). bsbstd.co.in | Trace-level analysis in complex matrices like soil and water. bsbstd.co.in |
Spectroscopic and Scattering Techniques for Structural and Colloidal Analysis
Beyond chromatographic and mass spectrometric methods, other techniques are employed to analyze the fundamental structure and, importantly, the colloidal behavior of surfactants like this compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are fundamental for the initial structural characterization of the pure compound, confirming the presence of functional groups (sulfonic acid, aromatic ring, alkyl chain) and their connectivity.
Scattering techniques are indispensable for studying the behavior of these surfactant molecules in solution, where they self-assemble into larger structures like micelles and adsorb onto surfaces. scispace.comarxiv.org These methods provide non-destructive analysis of colloidal systems. arxiv.org
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. aps.org This information is used to determine the hydrodynamic size of particles, such as the micelles formed by this compound above its critical micelle concentration. aps.org It is also used to assess the stability of colloidal dispersions. malvernpanalytical.com
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): SANS and SAXS are powerful techniques for determining the size, shape, and internal structure of colloidal particles and adsorbed surfactant layers on the nanometer scale. scispace.comarxiv.org By analyzing the scattering pattern of neutrons or X-rays, researchers can obtain detailed information about micellar structure, aggregation numbers, and the thickness and density of surfactant layers adsorbed onto nanoparticles or interfaces. scispace.comaps.org
| Technique | Measurement Principle | Information Obtained |
|---|---|---|
| Dynamic Light Scattering (DLS) | Analyzes time-dependent fluctuations of scattered light. aps.org | Hydrodynamic size of micelles/particles, size distribution, colloidal stability. malvernpanalytical.com |
| Small-Angle Neutron Scattering (SANS) | Measures scattering of neutrons at small angles. arxiv.org | Size, shape, and structure of micelles; characterization of adsorbed layers. scispace.comaps.org |
| Small-Angle X-ray Scattering (SAXS) | Measures scattering of X-rays at small angles. arxiv.org | Similar to SANS; provides information on electron density profiles of colloidal structures. scispace.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrations of its constituent bonds.
The key functional groups in this compound and their expected IR absorption ranges are the sulfonic acid group (-SO₃H), the benzene ring, and the tridecyl alkyl chain. The C-H stretching vibrations of the long alkyl chain are typically observed in the 2850-2960 cm⁻¹ region. libretexts.org The presence of the aromatic ring is confirmed by C-H stretching absorptions from 3000-3100 cm⁻¹ and C-C in-ring stretching absorptions between 1400 and 1600 cm⁻¹. lumenlearning.com
The sulfonic acid group presents characteristic absorption bands. The O-H stretch of the sulfonic acid is typically broad and centered around 3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the regions of 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹, respectively. The S-O stretching vibration is observed in the 895-935 cm⁻¹ range.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Alkyl C-H | Stretching | 2850-2960 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | In-ring Stretching | 1400-1600 |
| Sulfonic Acid O-H | Stretching | ~3400 (broad) |
| Sulfonic Acid S=O | Asymmetric Stretching | 1350-1470 |
| Sulfonic Acid S=O | Symmetric Stretching | 1120-1230 |
| Sulfonic Acid S-O | Stretching | 895-935 |
This table presents typical IR absorption ranges for the functional groups found in this compound.
Small-Angle Neutron Scattering (SANS) for Micellar Structure and Size
Small-Angle Neutron Scattering (SANS) is an essential technique for investigating the structure and size of micelles formed by surfactants like this compound in solution. ias.ac.in SANS provides information on the shape, size, and aggregation number of micelles. ias.ac.in The technique relies on the scattering of a neutron beam by the sample, with the scattering pattern being dependent on the contrast between the micelles and the solvent. ias.ac.in This contrast can be enhanced by using deuterated solvents, such as D₂O. ias.ac.in
| Micellar Parameter | Description | Typical Information Obtained from SANS |
| Aggregation Number (N) | The number of surfactant molecules forming a single micelle. | A quantitative value representing the degree of self-assembly. |
| Radius of Gyration (Rg) | A measure of the size of the micelle. | Provides an indication of the overall dimensions of the micellar assembly. |
| Micelle Shape | The geometric form of the micelle. | Can be determined as spherical, ellipsoidal, cylindrical, or other forms. |
| Inter-micellar Interactions | Information about the forces between adjacent micelles. | Can be inferred from the structure factor in the SANS data analysis. nih.gov |
This table outlines the key parameters of micellar structure that can be determined using Small-Angle Neutron Scattering.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Assessment
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles in a solution, such as the micelles of this compound. horiba.com DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. malvernpanalytical.com The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. horiba.comnih.gov
The hydrodynamic diameter is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. malvernpanalytical.com This measurement is crucial as it reflects the effective size of the micelle in its hydrated state, including any associated solvent molecules. nih.gov DLS is particularly useful for assessing the size distribution and stability of micellar solutions. The Polydispersity Index (PDI) obtained from DLS measurements provides an indication of the broadness of the size distribution. researchgate.net
| DLS Parameter | Description | Significance for Micelle Analysis |
| Hydrodynamic Diameter (d(H)) | The diameter of a sphere with the same diffusion coefficient as the micelle. malvernpanalytical.com | Provides the effective size of the hydrated micelle in solution. |
| Diffusion Coefficient (D) | A measure of the speed of the Brownian motion of the micelles. | Directly related to the hydrodynamic diameter through the Stokes-Einstein equation. nih.gov |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. researchgate.net | Indicates the uniformity of the micelle sizes in the solution. |
This table summarizes the key parameters obtained from Dynamic Light Scattering for the assessment of micellar size.
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization involves modifying the analyte of interest to improve its detection and analysis by various instrumental methods. For this compound, derivatization can be employed to enhance its detectability in techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.
Introduction of Chromophores for UV-Vis Detection Enhancement
Although the benzene ring in this compound provides some UV absorbance, its sensitivity may be insufficient for trace analysis. The introduction of a chromophore, a group that absorbs light in the UV-Vis region, can significantly enhance its detectability. Derivatization reactions can be designed to attach a chromophoric label to the sulfonic acid group. researchgate.net For instance, the sulfonic acid can be converted to a sulfonyl chloride, which can then react with a chromophore-containing amine or alcohol. A common strategy for carboxylic acids, which can be adapted for sulfonic acids, is the formation of esters with UV-absorbing alcohols or halides. taylorfrancis.com
| Derivatizing Agent Class | Example Reagent | Target Functional Group | Resulting Product |
| Dithiocarbamates | Dithiocarbamate salt | Sulfonic acid | Derivative with strong UV absorption google.com |
| UV-absorbing alcohols | p-Nitrobenzyl alcohol | Sulfonic acid (after conversion to sulfonyl chloride) | p-Nitrobenzyl ester with enhanced UV absorbance |
| UV-absorbing amines | p-Nitroaniline | Sulfonic acid (after conversion to sulfonyl chloride) | Sulfonamide with enhanced UV absorbance |
This table provides examples of derivatization strategies to introduce chromophores for enhanced UV-Vis detection.
Introduction of Fluorophores for Fluorescence Detection Sensitivity
Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis detection. Derivatization with a fluorophore, a molecule that emits light upon excitation, can dramatically lower the detection limits for this compound. Similar to chromophore introduction, the sulfonic acid group is the primary target for derivatization. Reagents such as dansyl chloride or fluorescamine can react with the sulfonic acid (or a derivative) to form a highly fluorescent product. Another approach involves using reagents like 2-naphthalenesulfonyl chloride, which can react with the analyte to produce a fluorescent derivative. researchgate.net
| Fluorophoric Reagent | Target Functional Group | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Dansyl Chloride | Sulfonic acid (via derivatization) | ~340 | ~520 |
| 2-Naphthalenesulfonyl Chloride | Sulfonic acid (via derivatization) | ~300 | ~380 researchgate.net |
| 4-Bromomethyl-7-methoxycoumarin | Sulfonic acid (as a salt) | ~325 | ~395 |
This table presents examples of fluorophoric derivatizing agents and their typical fluorescence properties.
Derivatization for Improved Ionization in Mass Spectrometry
In mass spectrometry, particularly with electrospray ionization (ESI), the ionization efficiency of an analyte can significantly impact sensitivity. nih.gov Chemical derivatization can be used to introduce a functionality that is more readily ionized. nih.gov For a sulfonic acid like this compound, which is already anionic, derivatization might focus on improving its behavior in positive ion mode or enhancing its signal in negative ion mode. Strategies can include the introduction of a permanently charged group or a group that is easily protonated. For example, reacting the sulfonic acid with a reagent containing a quaternary ammonium group can create a derivative with a fixed positive charge, enhancing its detection in positive ion ESI-MS. researchgate.net
| Derivatization Strategy | Example Reagent | Purpose |
| Introduction of a permanent positive charge | (2-Aminoethyl)trimethylammonium chloride hydrochloride | To enhance ionization efficiency in positive ion mode ESI-MS. |
| Esterification | 2-Picolyl amine | To improve chromatographic behavior and ionization. |
| S-alkylation | Polydialkylsiloxanes/Triflic Acid | Can be used for derivatizing sulfur-containing aromatics for soft-ionization MS. mdpi.com |
This table illustrates derivatization strategies aimed at improving the analysis of this compound by mass spectrometry.
Computational and Theoretical Investigations of 2 Tridecylbenzenesulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometry, energy levels, and reactivity, providing a fundamental understanding of chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. austinpublishinggroup.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like 2-tridecylbenzenesulfonic acid. chemrxiv.orgchemrxiv.org
DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting reactivity, as electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller gap suggests that the molecule is more polarizable and reactive.
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. indexcopernicus.com It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP would show a high negative potential (typically colored red) around the sulfonate group's oxygen atoms, indicating a region favorable for interaction with cations or electrophiles. Conversely, positive potential regions (blue) would be located around the hydrogen atoms.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 8.5 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added; indicates ability to accept an electron. |
| Ionization Potential | 6.7 eV | Energy required to remove an electron; indicates ability to donate an electron. |
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. als-journal.comresearchgate.net By calculating the vibrational frequencies and electronic transitions, these methods can generate theoretical infrared (IR) and ultraviolet-visible (UV-Vis) spectra that can be compared with experimental data for structure verification and analysis. dergipark.org.tr
Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule (stretching, bending, etc.). For this compound, calculations would predict characteristic peaks for S=O stretching in the sulfonate group, C-S stretching, aromatic C=C stretching, and aliphatic C-H stretching from the tridecyl chain. Comparing the calculated spectrum with an experimental one can help confirm the molecular structure and the position of the alkyl chain on the benzene (B151609) ring.
UV-Vis spectra are related to electronic transitions between different molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-dependent DFT (TD-DFT) is the standard method for calculating these electronic absorption spectra. als-journal.com The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring.
| Spectroscopic Technique | Predicted Peak/Band | Assignment |
|---|---|---|
| FT-IR | ~3000-2850 cm⁻¹ | Aliphatic C-H stretching (tridecyl chain) |
| ~1600, ~1470 cm⁻¹ | Aromatic C=C stretching | |
| ~1250-1150 cm⁻¹ | Asymmetric SO₂ stretching | |
| ~1050-1030 cm⁻¹ | Symmetric SO₂ stretching | |
| UV-Vis (in Ethanol) | ~225 nm | π → π* transition (primary benzenoid band) |
| ~270 nm | π → π* transition (secondary benzenoid band) |
Quantum chemical calculations are instrumental in modeling chemical reaction pathways, providing detailed information about the mechanism of reactions such as the sulfonation of tridecylbenzene (B89775) to produce this compound. acs.org Computational studies can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
The sulfonation of alkylbenzenes with sulfur trioxide is a key industrial process. researchgate.net Computational modeling has challenged the traditionally accepted mechanism for aromatic sulfonation. acs.orgnih.govrsc.org Ab initio molecular dynamics simulations suggest that for the sulfonation of benzene, a concerted pathway involving a cyclic transition state with two SO₃ molecules has a low energy barrier. nih.govrsc.org
For the formation of this compound, calculations would model the electrophilic attack of sulfur trioxide on the tridecylbenzene ring. The tridecyl group is an ortho-, para-directing activator, and theoretical calculations can determine the activation energies for attack at the ortho (position 2) and para (position 4) positions. This analysis helps to predict the isomer distribution. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This provides insight into the reaction kinetics and the conditions required for the reaction to proceed. Analysis of the transition state's geometry reveals the precise arrangement of atoms at the peak of the energy barrier.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the behavior of surfactants at interfaces and their interactions with solvents. nih.gov
As an anionic surfactant, this compound exhibits a strong tendency to adsorb at interfaces, such as the air-water or oil-water interface, and to self-assemble into aggregates like micelles in solution. MD simulations are an ideal tool to investigate these phenomena at the molecular level. semanticscholar.orgnih.gov
Simulations of linear alkylbenzene sulfonates (LAS), the class of molecules to which this compound belongs, have been performed to study their behavior at the water/air interface. nih.govnih.gov These simulations show that the surfactant molecules form a monolayer at the interface, with the hydrophilic sulfonate headgroups oriented towards the water phase and the hydrophobic tridecylbenzene tails pointing towards the air. The simulations can quantify properties such as the surface tension and the average tilt angle of the surfactant molecules relative to the interface normal. nih.gov The position of the benzene ring along the alkyl chain influences the packing and orientation of the molecules at the interface. nih.gov
Coarse-grained (CG) MD simulations, which group atoms into larger beads, allow for the study of larger systems and longer timescales. okayama-u.ac.jpresearchgate.net This approach has been successfully used to model the self-assembly of LAS surfactants into micelles in aqueous solution. okayama-u.ac.jpresearchgate.net Starting from a random distribution, the simulations show the spontaneous aggregation of surfactant molecules into spherical or cylindrical micelles, driven by the hydrophobic effect. These simulations can predict key parameters like the critical micelle concentration (CMC) and the aggregation number (the number of molecules in a micelle).
| Property | Description | Influencing Factors |
|---|---|---|
| Surface Tension (σ) | The force per unit length at the interface. Surfactants lower the surface tension of water. | Decreases as the alkyl chain moves towards the center of the tail. nih.gov |
| Area per Molecule | The average surface area occupied by a single surfactant molecule at the interface. | Influenced by headgroup repulsion and tail packing efficiency. |
| Average Tilt Angle | The angle of the hydrophobic tail with respect to the normal of the interface plane. | Related to the length and branching of the alkyl tail. nih.gov |
| Solubility and Mobility | The tendency of the surfactant to dissolve in the bulk phase and its movement at the interface. | Primarily determined by the length of the alkyl tail. nih.gov |
MD simulations provide detailed insights into the interactions between this compound and surrounding molecules, whether in a simple solvent like water or in a complex mixture. nih.govresearchgate.netmdpi.com
In aqueous solutions, simulations can characterize the hydration shell around the hydrophilic sulfonate headgroup. They can quantify the number of water molecules in the first solvation shell and the strength and dynamics of the hydrogen bonds formed between the sulfonate oxygens and water. The simulations also reveal how water molecules are structured around the hydrophobic alkylbenzene tail.
Furthermore, MD simulations are used to study the interaction of surfactants with other components in complex formulations. For instance, simulations have been employed to understand the microscopic mechanism by which dodecylbenzenesulfonic acid (a close relative) can inhibit the aggregation and flocculation of asphaltenes in crude oil. researchgate.net These simulations revealed that the surfactant molecules can adsorb onto asphaltene aggregates, preventing their further growth through steric hindrance and electrostatic repulsion. researchgate.net This demonstrates the capability of MD to model the function of this compound in specific applications, such as in detergents or as dispersants in industrial processes, by elucidating the key intermolecular interactions at a molecular level.
Predictive Modeling for Environmental Fate and Behavior
Computational and theoretical chemistry plays a pivotal role in forecasting the environmental journey of chemical compounds. For this compound, a member of the linear alkylbenzene sulfonate (LAS) family, predictive modeling is essential for assessing its potential environmental impact. These models utilize the chemical's structure and physicochemical properties to estimate its behavior in various environmental compartments.
Computational Prediction of Biodegradation Rates and Pathways
The environmental persistence of this compound is largely determined by its biodegradability. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the likelihood and rate of its biodegradation.
QSAR models for biodegradation are developed by correlating the molecular structures of a range of chemicals with their experimentally determined biodegradation rates. nih.govresearchgate.net For surfactants like this compound, these models often incorporate descriptors such as the length of the alkyl chain and the presence of specific functional groups to predict whether a substance is readily biodegradable. researchgate.net
The predicted biodegradation of this compound, like other LAS compounds, is expected to follow a specific pathway. The primary degradation is initiated by the omega-oxidation of the terminal methyl group of the alkyl chain, followed by beta-oxidation, which progressively shortens the chain. This process leads to the formation of sulfophenyl carboxylates (SPCs) as intermediate metabolites. researchgate.net Ultimately, the aromatic ring is cleaved, leading to complete mineralization into carbon dioxide, water, and biomass.
The half-life for the mineralization of the benzene ring of LAS homologs with alkyl chain lengths from 10 to 14 carbons in sludge-amended soils has been found to range from 18 to 26 days. nih.gov This indicates that these compounds are not expected to persist indefinitely in the environment.
Predicted Biodegradation Data for C13 Alkylbenzene Sulfonate (as a proxy for this compound)
| Model/Parameter | Predicted Value/Classification | Reference |
|---|---|---|
| BIOWIN (EPI Suite™) Prediction | Likely to be readily biodegradable | nih.govresearchgate.net |
| Mineralization Half-life in Soil (Benzene Ring) | 18 - 26 days | nih.gov |
| Primary Biodegradation Pathway | Omega- and beta-oxidation of the alkyl chain | researchgate.net |
| Intermediate Metabolites | Sulfophenyl carboxylates (SPCs) | researchgate.net |
| Final Mineralization Products | Carbon dioxide, Water, Biomass |
Modeling of Environmental Transport and Distribution in Diverse Media
Understanding the movement and final destination of this compound in the environment is crucial for a comprehensive risk assessment. Computational models are employed to simulate its transport and partitioning between different environmental media such as water, soil, and sediment.
A key parameter governing the environmental distribution of organic chemicals is the soil adsorption coefficient (Koc), which quantifies the tendency of a chemical to bind to the organic matter in soil and sediment. chemsafetypro.com A high Koc value suggests that the compound will be less mobile and more likely to be found in soil and sediment, while a low value indicates greater mobility in water. chemsafetypro.com For LAS, the organic carbon-based partition coefficient values have been reported to be between 2.4 x 10³ and 6.6 x 10⁵ L/kg for the C10 and C13 homologues, respectively. researchgate.net This indicates a strong tendency for longer-chain LAS, such as the C13 homolog, to adsorb to soil and sediment.
Models like PHREEQC can be used to simulate the fate and transport of LAS in soil and water systems. mdpi.com These models can account for processes such as advection, dispersion, and adsorption/desorption reactions. mdpi.com For instance, modeling of LAS transport in agricultural soil columns has shown that longer-chain homologs, like C13, have longer elution times, indicating slower movement through the soil profile. mdpi.com
Predicted Environmental Transport and Distribution Parameters for C13 Alkylbenzene Sulfonate (as a proxy for this compound)
| Parameter | Predicted Value/Behavior | Reference |
|---|---|---|
| Organic Carbon-based Partition Coefficient (Koc) | ~6.6 x 10⁵ L/kg | researchgate.net |
| Mobility in Soil | Low; strong adsorption to soil organic matter | researchgate.netmdpi.com |
| Predominant Environmental Compartments | Soil, Sediment, Water | |
| Transport in Water | Primarily transported in dissolved phase, with significant partitioning to suspended solids and sediment | |
| Atmospheric Transport | Negligible due to low vapor pressure |
Future Research Directions and Emerging Paradigms for 2 Tridecylbenzenesulfonic Acid
Development of Sustainable and Green Synthesis Methodologies
The traditional synthesis of linear alkylbenzene sulfonates involves the alkylation of benzene (B151609) followed by sulfonation. researchgate.netnih.gov Commercial alkylation processes have historically relied on catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3), which are highly corrosive and pose significant environmental and safety risks. nih.govscholarsresearchlibrary.com A major future direction is the replacement of these hazardous catalysts with solid acid catalysts, such as zeolites and metal oxides, which are non-corrosive, reusable, and more environmentally benign. nih.gov The UOP Detal process is a commercialized example of this shift towards safer, solid-catalyst-based technology. nih.gov
Emerging green chemistry principles are driving research towards even more sustainable synthesis routes. One promising strategy involves the one-step synthesis of sulfonic acids from halides and a sulfur dioxide surrogate, such as the industrial material thiourea (B124793) dioxide, using air as a green oxidant. rsc.org This approach could significantly reduce the environmental footprint associated with traditional sulfonation reagents like sulfuric acid and sulfur trioxide. scholarsresearchlibrary.com Furthermore, research into using methanesulfonic acid (MSA) as a green acid in chemical synthesis highlights a trend towards adopting less hazardous reagents. nih.gov The application of these green principles to the specific synthesis of 2-tridecylbenzenesulfonic acid could lead to processes with higher atom economy, reduced waste, and inherently safer conditions, aligning with the core tenets of sustainable chemical manufacturing. acs.org
| Synthesis Approach | Catalyst/Reagent | Advantages | Challenges for this compound |
| Traditional Alkylation | Hydrogen Fluoride (HF), Aluminum Chloride (AlCl3) | Established process | Corrosive, hazardous, waste generation nih.govscholarsresearchlibrary.com |
| Modern Alkylation | Solid Acid Catalysts (e.g., Zeolites) | Reusable, non-corrosive, safer, higher selectivity nih.gov | Catalyst optimization for specific isomer production |
| Green Sulfonation | Thiourea dioxide, Air | Uses eco-friendly surrogate and oxidant, mild conditions rsc.org | Adapting the protocol for long-chain alkylbenzenes |
| Alternative Solvents/Acids | Methanesulfonic Acid (MSA) | Potentially greener alternative to traditional strong acids nih.gov | Process development and economic viability |
Exploration of Advanced Catalytic Applications in Fine Chemical Synthesis
While this compound is primarily known as a surfactant, its molecular structure—possessing both a strong Brønsted acid site (the sulfonic acid group) and a long hydrophobic alkyl chain—makes it a candidate for advanced catalytic applications. Its amphiphilic nature allows it to function as a phase-transfer catalyst or a surfactant-type catalyst, facilitating reactions between immiscible reactants, particularly in aqueous media.
Research on the closely related p-dodecylbenzenesulfonic acid (DBSA) has demonstrated its effectiveness as an efficient Brønsted acid-surfactant-combined catalyst for various organic transformations in water. researchgate.net This suggests a significant opportunity to explore this compound for similar roles. Potential applications could include esterification, condensation, and multi-component reactions, where the catalyst's ability to form micelles could create localized environments that enhance reaction rates and selectivity. Furthermore, sulfonic acid groups supported on nanoparticles have been shown to be effective and recyclable solid acid catalysts. researchgate.net Future work could involve immobilizing this compound onto magnetic nanoparticles or other supports to create novel, highly active, and easily recoverable catalytic systems for fine chemical synthesis.
Comprehensive Isomer-Specific Environmental Impact Assessment and Remediation Strategies
Linear alkylbenzene sulfonates are designed to be biodegradable, a significant improvement over their highly branched predecessors. acs.org However, the environmental fate and impact of LAS are not uniform across all its isomers. The position of the phenyl group on the alkyl chain influences properties like water solubility and sorption to sludge and sediment. cleaninginstitute.orgindustrialchemicals.gov.au
External isomers, such as this compound (where the benzene ring is attached to the second carbon of the tridecyl chain), have been shown to have adsorption coefficients approximately twice as great as internal isomers (e.g., the 6- or 7-sulfophenyl isomers). cleaninginstitute.org Despite this higher tendency to sorb, external isomers are not typically enriched in wastewater sludge, indicating that biodegradation is the primary removal mechanism. cleaninginstitute.org Future research must focus on a more comprehensive, isomer-specific assessment of environmental behavior. This includes studying the differential toxicity, bioavailability, and biodegradation rates of the 2-tridecyl isomer compared to its counterparts. Such data is critical for refining environmental risk assessments.
In terms of remediation for contaminated sites, several strategies are being explored. For hydrocarbon-contaminated soil, soil washing with alkylbenzene sulfonate solutions has been shown to be effective at removing pollutants by reducing surface tension between the contaminants and soil particles. researchgate.net For the degradation of the LAS compounds themselves in soil, advanced oxidation processes using Fenton's reagent (a solution of iron (II) and hydrogen peroxide) have demonstrated technical viability for treating LAB-polluted soils by generating highly reactive hydroxyl radicals. scielo.brscielo.br Future work should evaluate the efficacy of these remediation techniques specifically for soils contaminated with the 2-tridecyl isomer, considering its unique sorption properties.
| Remediation Technique | Mechanism | Application for LAS Contamination | Key Research Question for 2-Tridecyl Isomer |
| Soil Washing | Surfactant action reduces surface tension, releasing contaminants from soil. researchgate.net | Can be used to remove other pollutants using LAS solutions. | How does the 2-tridecyl isomer's sorption affect its efficiency as a washing agent? |
| Fenton's Reagent | Generation of hydroxyl radicals that non-selectively oxidize organic compounds. scielo.brscielo.br | Effective for degrading LAS precursor (LAB) sorbed in soil. | What is the degradation efficiency and pathway for the 2-tridecyl isomer specifically? |
| Bioremediation | Microbial degradation by bacteria such as Pseudomonas species. scirp.org | Primary mechanism for LAS removal in wastewater treatment and soil. cleaninginstitute.org | Are there specific microbial strains that are more effective at degrading external isomers like the 2-tridecyl? |
Integration of Multi-Omics Approaches in Microbial Degradation Studies
The biodegradation of LAS is a complex process involving specific microbial consortia and metabolic pathways. scholarsresearchlibrary.com The generally accepted pathway involves the initial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by sequential shortening of the chain via β-oxidation. nih.gov This process forms sulfophenyl carboxylates, which are then desulfonated and the aromatic ring is cleaved. nih.gov
Future research will benefit immensely from the integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a deeper, systems-level understanding of this process. A multi-omics approach could:
Genomics: Identify the full genetic potential of LAS-degrading bacteria, uncovering novel genes and catabolic pathways.
Transcriptomics: Analyze gene expression to understand how microorganisms respond to the presence of this compound and which specific genes are activated for its degradation.
Proteomics: Identify the key enzymes (e.g., monooxygenases, dehydrogenases) directly involved in the breakdown of the 2-tridecyl isomer and quantify their abundance under different conditions.
Metabolomics: Provide a comprehensive profile of the intermediate metabolites formed during degradation, confirming pathways and potentially identifying previously unknown, transient byproducts. nih.gov
By combining these datasets, researchers can construct detailed metabolic models to predict degradation rates, understand the specific roles of different microorganisms in a consortium, and elucidate the precise enzymatic steps involved in the breakdown of external isomers like this compound. This knowledge is crucial for optimizing bioremediation strategies and enhancing the design of next-generation biodegradable surfactants.
Design of Novel Functional Materials Based on Supramolecular Assemblies of this compound
The amphiphilic nature of this compound makes it an ideal building block for creating ordered structures through supramolecular assembly. researchgate.netmdpi.com These non-covalent interactions can be harnessed to design novel functional materials with tailored properties. The long hydrophobic tridecyl chain and the hydrophilic sulfonic acid headgroup can drive the formation of various aggregates in solution, such as micelles or vesicles, and liquid crystalline phases at higher concentrations.
An emerging paradigm is the use of such surfactant molecules as templates or structure-directing agents in materials synthesis. For instance, dodecylbenzene (B1670861) sulfonic acid (DBSA) has been successfully used as both a dopant and a template to synthesize tetraaniline nanostructures via micelle-assisted methods. researchgate.net This suggests a clear path for future research using this compound to template the formation of nanomaterials, such as conductive polymers, mesoporous silica, or metal oxides. The specific geometry of the 2-tridecyl isomer could influence the packing and curvature of the resulting supramolecular assemblies, potentially leading to unique nanostructures not achievable with other LAS isomers. Further exploration could lead to the development of functional gels, responsive materials, or advanced drug delivery systems based on the self-assembly properties of this compound. researchgate.net
Q & A
Basic Research Question
- Exposure control : Use fume hoods and personal protective equipment (PPE) due to respiratory and dermal hazards .
- Storage : Keep in airtight containers at room temperature, away from bases to prevent neutralization reactions.
- Waste disposal : Neutralize with sodium bicarbonate before disposal, adhering to OSHA 1910.1020 regulations for hazardous substances .
How can researchers resolve contradictions in experimental data related to solubility and stability under varying environmental conditions?
Advanced Research Question
- Systematic variable testing : Design experiments to isolate factors (e.g., pH, temperature, ionic strength) affecting solubility. For example, solubility in polar solvents (water, ethanol) decreases with longer alkyl chains due to hydrophobic effects .
- Contradiction analysis : Apply triangulation by cross-validating results via multiple methods (e.g., UV-Vis, dynamic light scattering) to identify measurement biases .
- Statistical modeling : Use ANOVA to assess significance of conflicting data points and refine hypotheses .
What computational modeling approaches are suitable for predicting the behavior of this compound in complex mixtures?
Advanced Research Question
- Molecular dynamics (MD) simulations : Model micelle formation in aqueous solutions, focusing on alkyl chain aggregation and sulfonic acid headgroup interactions .
- DFT calculations : Predict pKa values and electronic properties (e.g., charge distribution) to explain reactivity trends .
- QSPR models : Correlate structural descriptors (e.g., chain length, logP) with experimental properties like critical micelle concentration (CMC) .
How do impurities in this compound samples affect catalytic performance, and what purification strategies are recommended?
Advanced Research Question
- Impact analysis : Trace isomers (e.g., branched alkyl chains) reduce catalytic efficiency in acid-catalyzed reactions by altering steric and electronic environments .
- Purification strategies :
- Quality control : Validate purity via differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .
How can interdisciplinary approaches enhance the study of this compound’s environmental impact?
Advanced Research Question
- Ecotoxicology : Collaborate with environmental scientists to assess biodegradability using OECD 301D tests and toxicity via Daphnia magna bioassays .
- Life-cycle analysis (LCA) : Model industrial-scale synthesis pathways to identify energy-intensive steps and propose green alternatives (e.g., enzymatic sulfonation) .
- Policy integration : Align findings with REACH regulations to inform safer handling and disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
